2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one
Description
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological and pharmaceutical applications, making them a significant area of research in medicinal chemistry.
Properties
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-3-12-8-9-16-14(10-12)11(2)20-18(22-16)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h4-10H,3H2,1-2H3,(H2,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLQIQARNUTRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC4=CC=CC=C4C(=O)N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one can be achieved through various methods. One common approach involves the amination and annulation of benzamides and amidines. This method is highly efficient and often employs a copper-mediated tandem C(sp2)–H amination and annulation process . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of quinazolinones, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for this compound are not widely documented, but they likely follow similar principles to the laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazolinone derivatives.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
3-phenylquinazoline-2,4(1H,3H)-dithione: Another derivative with potential therapeutic applications.
Uniqueness
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
